1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride
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Overview
Description
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It is commonly used in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of pyrazolo[4,3-c]pyridine with methylamine. This reaction typically requires appropriate temperature conditions and the use of catalysts or solvents to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of specific kinases or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and downstream effects on cellular processes .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyridines: These compounds also have a fused ring system but with different connectivity and substitution patterns.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused with a quinoline ring, offering different chemical properties and biological activities .
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1909314-07-3 |
---|---|
Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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